![molecular formula C13H19NO2 B3243762 3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol CAS No. 1592539-38-2](/img/structure/B3243762.png)
3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol
Vue d'ensemble
Description
3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol is an organic compound with the molecular formula C13H19NO2 It contains a phenol group, a secondary amine, and a cyclohexyl group with a hydroxyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol typically involves the reaction of 4-hydroxycyclohexylamine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine.
4-Hydroxycyclohexylamine: Similar structure but lacks the phenolic group.
Uniqueness
3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol is unique due to the combination of a phenolic group, a secondary amine, and a cyclohexyl group with a hydroxyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
3-[[(4-hydroxycyclohexyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-12-6-4-11(5-7-12)14-9-10-2-1-3-13(16)8-10/h1-3,8,11-12,14-16H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTGZLMPRKLBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


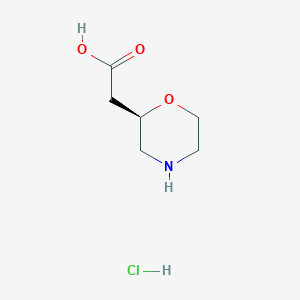
![N'-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3243691.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3243699.png)
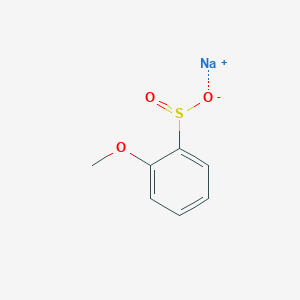
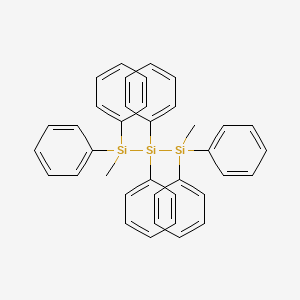
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine](/img/structure/B3243709.png)
![4-[[4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B3243715.png)
![[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene](/img/structure/B3243723.png)
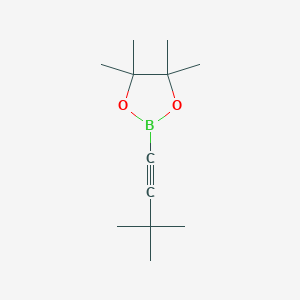
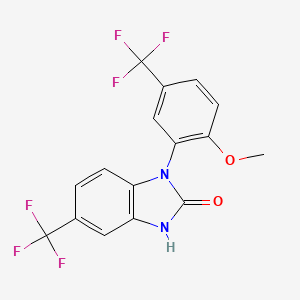
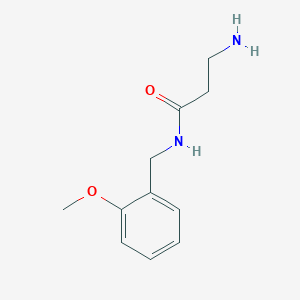
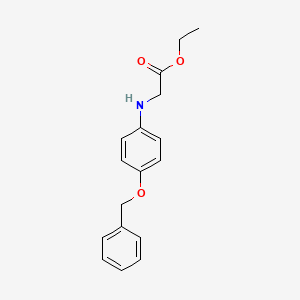
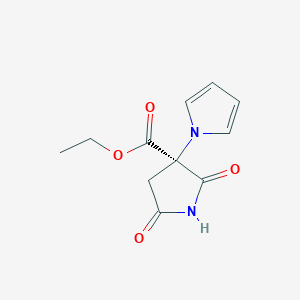
![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)
